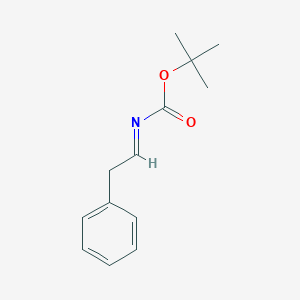![molecular formula C9H5IN2OS B12851639 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of iodine, a nitrile group, and a thiazole ring in its structure suggests it may exhibit unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2-bromo-3-iodopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another synthetic route involves the use of 2-iodo-3-methyl-5-nitropyridine, which undergoes a nucleophilic substitution reaction with thiourea, followed by cyclization to form the thiazolo[3,2-a]pyridine core. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of amines or alcohols from nitrile or carbonyl groups.
科学的研究の応用
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiazole ring may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-8-carbonitrile
- 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-7-carbonitrile
- 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carboxamide
Uniqueness
6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to the specific positioning of the iodine and nitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
特性
分子式 |
C9H5IN2OS |
|---|---|
分子量 |
316.12 g/mol |
IUPAC名 |
6-iodo-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C9H5IN2OS/c1-5-4-14-9-6(3-11)2-7(10)8(13)12(5)9/h2,4H,1H3 |
InChIキー |
NSXXPHBJFGNJEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=C(C=C(C(=O)N12)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)



![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)





![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)

